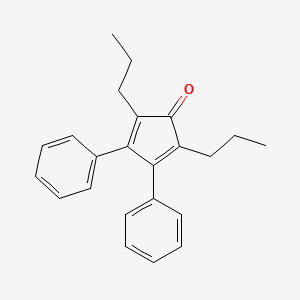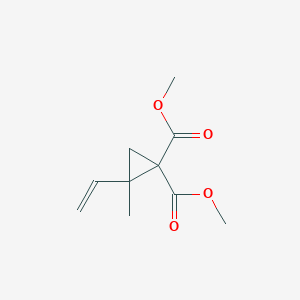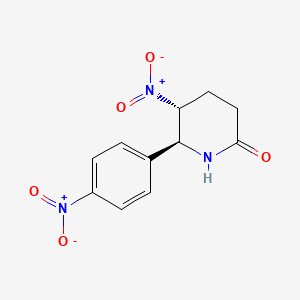
(5R,6S)-5-nitro-6-(4-nitrophenyl)piperidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5R,6S)-5-nitro-6-(4-nitrophenyl)piperidin-2-one is a chemical compound that belongs to the class of piperidinones This compound is characterized by the presence of a nitro group at the 5th position and a 4-nitrophenyl group at the 6th position on the piperidin-2-one ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5R,6S)-5-nitro-6-(4-nitrophenyl)piperidin-2-one typically involves the nitration of a piperidinone precursor. The reaction conditions often include the use of strong nitrating agents such as nitric acid or a mixture of nitric acid and sulfuric acid. The reaction is usually carried out under controlled temperature conditions to ensure the selective nitration at the desired positions.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale nitration processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization or chromatography may be employed to obtain high-quality product suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
(5R,6S)-5-nitro-6-(4-nitrophenyl)piperidin-2-one can undergo various types of chemical reactions, including:
Oxidation: The nitro groups can be further oxidized to form nitroso or other oxidized derivatives.
Reduction: The nitro groups can be reduced to amines using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Substitution: The aromatic nitro group can participate in nucleophilic aromatic substitution reactions, where the nitro group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst, lithium aluminum hydride, and sodium borohydride.
Substitution: Common nucleophiles include amines, thiols, and alkoxides.
Major Products Formed
Oxidation: Formation of nitroso derivatives or other oxidized products.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted aromatic compounds with various functional groups replacing the nitro group.
Scientific Research Applications
(5R,6S)-5-nitro-6-(4-nitrophenyl)piperidin-2-one has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activity and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (5R,6S)-5-nitro-6-(4-nitrophenyl)piperidin-2-one involves its interaction with molecular targets such as enzymes or receptors. The nitro and nitrophenyl groups may play a role in binding to these targets, leading to modulation of their activity. The specific pathways involved depend on the biological context and the nature of the target molecules.
Comparison with Similar Compounds
Similar Compounds
(5R,6S)-5-nitro-6-(4-methylphenyl)piperidin-2-one: Similar structure with a methyl group instead of a nitro group on the phenyl ring.
(5R,6S)-5-nitro-6-(4-chlorophenyl)piperidin-2-one: Similar structure with a chlorine atom instead of a nitro group on the phenyl ring.
(5R,6S)-5-nitro-6-(4-fluorophenyl)piperidin-2-one: Similar structure with a fluorine atom instead of a nitro group on the phenyl ring.
Uniqueness
The presence of two nitro groups in (5R,6S)-5-nitro-6-(4-nitrophenyl)piperidin-2-one makes it unique compared to its analogs. This structural feature may confer distinct chemical reactivity and biological activity, making it a valuable compound for research and development.
Properties
CAS No. |
61298-31-5 |
|---|---|
Molecular Formula |
C11H11N3O5 |
Molecular Weight |
265.22 g/mol |
IUPAC Name |
(5R,6S)-5-nitro-6-(4-nitrophenyl)piperidin-2-one |
InChI |
InChI=1S/C11H11N3O5/c15-10-6-5-9(14(18)19)11(12-10)7-1-3-8(4-2-7)13(16)17/h1-4,9,11H,5-6H2,(H,12,15)/t9-,11+/m1/s1 |
InChI Key |
YLLCTGMAZOXESW-KOLCDFICSA-N |
Isomeric SMILES |
C1CC(=O)N[C@H]([C@@H]1[N+](=O)[O-])C2=CC=C(C=C2)[N+](=O)[O-] |
Canonical SMILES |
C1CC(=O)NC(C1[N+](=O)[O-])C2=CC=C(C=C2)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


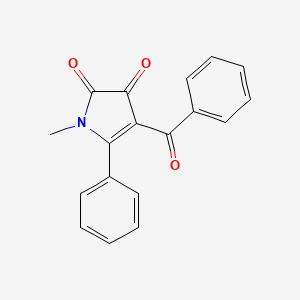
![2-{3-[(E)-(4-Aminonaphthalen-1-yl)diazenyl]benzene-1-sulfonyl}ethane-1-sulfonic acid](/img/structure/B14586084.png)
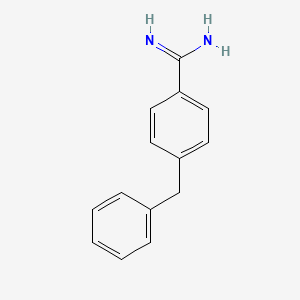
![1-[3-([1,1'-Biphenyl]-4-yl)-3-hydroxybutyl]piperidin-4-one](/img/structure/B14586099.png)
![N-tert-Butyl-N'-[5-methyl-2-(pyridin-4-yl)pyrimidin-4-yl]urea](/img/structure/B14586102.png)
![Methyl 4-chloro-3,5-bis[(2-oxopropyl)amino]benzoate](/img/structure/B14586103.png)
![Ethyl bicyclo[2.2.1]heptane-7-carboxylate](/img/structure/B14586115.png)
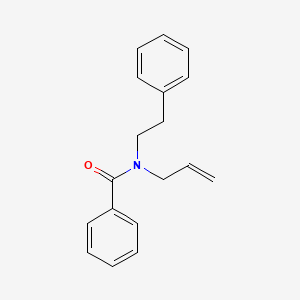
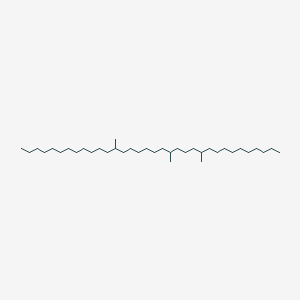
![4-Bromo-2-[(butylsulfanyl)methyl]-6-[(diethylamino)methyl]phenol](/img/structure/B14586130.png)
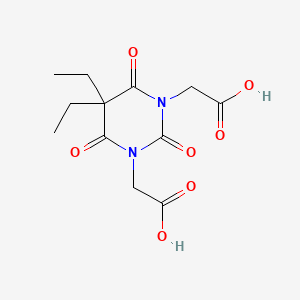
![(4S)-4-[(2-Methoxyphenoxy)methyl]-2,2-dimethyl-1,3-dioxolane](/img/structure/B14586150.png)
